molecular formula C8H16ClN B13500056 1,2-Dicyclopropylethan-1-amine hydrochloride

1,2-Dicyclopropylethan-1-amine hydrochloride

Cat. No.: B13500056
M. Wt: 161.67 g/mol
InChI Key: IYXKFIIMOMKELV-UHFFFAOYSA-N
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Description

1,2-Dicyclopropylethan-1-amine hydrochloride: is an organic compound with the molecular formula C8H15N·HCl It is a derivative of ethylamine where the ethyl group is substituted with two cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dicyclopropylethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of ammonia with cyclopropylmethyl halides under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the amine group. The reaction conditions often include the use of a solvent such as ethanol and a base to neutralize the formed acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as:

    Reactant Preparation: Purification of cyclopropylmethyl halides and ammonia.

    Reaction: Conducting the nucleophilic substitution in a controlled environment.

    Purification: Crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2-Dicyclopropylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1,2-Dicyclopropylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-dicyclopropylethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dicyclopropylethan-1-amine hydrochloride is unique due to its dual cyclopropyl substitution, which imparts distinct steric and electronic properties. These properties make it a valuable compound for studying structure-activity relationships and developing novel chemical entities .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

1,2-dicyclopropylethanamine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-8(7-3-4-7)5-6-1-2-6;/h6-8H,1-5,9H2;1H

InChI Key

IYXKFIIMOMKELV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2CC2)N.Cl

Origin of Product

United States

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